molecular formula C21H21N5O3S B11300269 2-(benzylsulfanyl)-N-(2-methoxy-5-methylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

2-(benzylsulfanyl)-N-(2-methoxy-5-methylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B11300269
M. Wt: 423.5 g/mol
InChI Key: VQODDXPGLPTNDA-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-(2-methoxy-5-methylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a complex heterocyclic compound It belongs to the class of triazolopyrimidines, which are known for their diverse biological activities

Preparation Methods

The synthesis of 2-(benzylsulfanyl)-N-(2-methoxy-5-methylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves multi-step reactions. One common synthetic route includes the condensation of appropriate triazole and pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(benzylsulfanyl)-N-(2-methoxy-5-methylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors involved in cell proliferation and survival. This binding can lead to the inhibition of key signaling pathways, resulting in reduced cell growth and increased apoptosis .

Comparison with Similar Compounds

Similar compounds to 2-(benzylsulfanyl)-N-(2-methoxy-5-methylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide include other triazolopyrimidines such as:

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and applications. The uniqueness of this compound lies in its specific substituents that confer distinct biological properties.

Properties

Molecular Formula

C21H21N5O3S

Molecular Weight

423.5 g/mol

IUPAC Name

2-benzylsulfanyl-N-(2-methoxy-5-methylphenyl)-5-oxo-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C21H21N5O3S/c1-13-8-9-17(29-2)15(10-13)22-19(28)16-11-18(27)23-20-24-21(25-26(16)20)30-12-14-6-4-3-5-7-14/h3-10,16H,11-12H2,1-2H3,(H,22,28)(H,23,24,25,27)

InChI Key

VQODDXPGLPTNDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2CC(=O)NC3=NC(=NN23)SCC4=CC=CC=C4

Origin of Product

United States

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